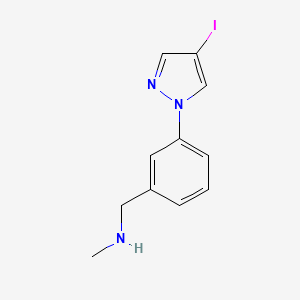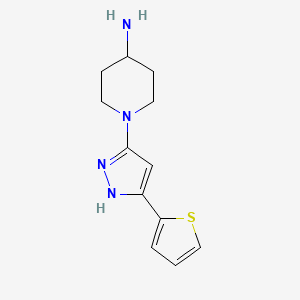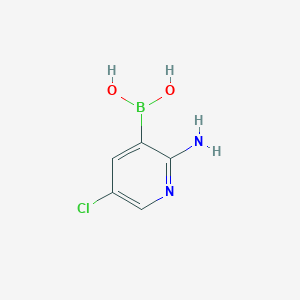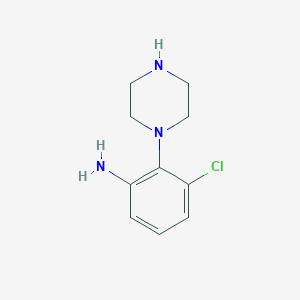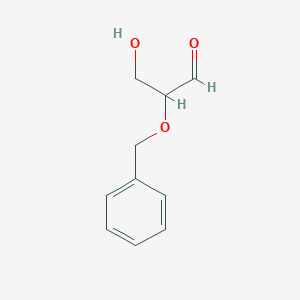
3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . The presence of a bromine atom and a cyclopropyl group in this compound adds to its chemical diversity and potential for various applications.
Métodos De Preparación
The synthesis of 3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of cyclopropyl hydrazine with 3-bromo-1,3-dicarbonyl compounds can lead to the formation of the desired pyrazole derivative . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the compound.
Análisis De Reacciones Químicas
3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the cyclopropyl group can influence the compound’s binding affinity and specificity towards its targets . The exact pathways involved can vary depending on the specific biological context.
Comparación Con Compuestos Similares
3-bromo-1-cyclopropyl-1H-pyrazole-4-carbaldehyde can be compared with other similar compounds such as:
4-bromo-1H-pyrazole: This compound lacks the cyclopropyl group, which can affect its reactivity and applications.
3-bromo-1H-pyrazole-4-carbaldehyde:
1-cyclopropyl-1H-pyrazole-4-carbaldehyde: This compound lacks the bromine atom, which can influence its reactivity and applications.
The uniqueness of this compound lies in the combination of the bromine atom and the cyclopropyl group, which can enhance its chemical versatility and potential for various applications.
Propiedades
Fórmula molecular |
C7H7BrN2O |
|---|---|
Peso molecular |
215.05 g/mol |
Nombre IUPAC |
3-bromo-1-cyclopropylpyrazole-4-carbaldehyde |
InChI |
InChI=1S/C7H7BrN2O/c8-7-5(4-11)3-10(9-7)6-1-2-6/h3-4,6H,1-2H2 |
Clave InChI |
WNCRHCSKECYFTP-UHFFFAOYSA-N |
SMILES canónico |
C1CC1N2C=C(C(=N2)Br)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


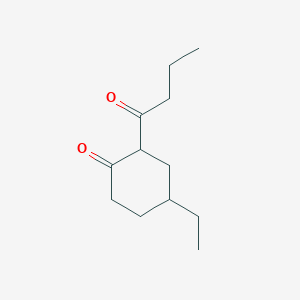
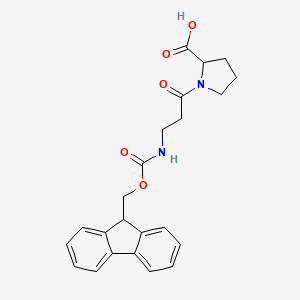

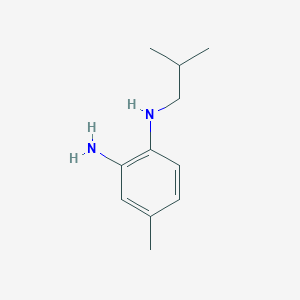
![8,16-Bis[4-[4-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B15327452.png)
